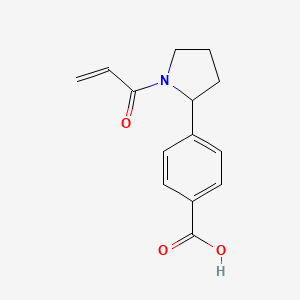
4-(1-Prop-2-enoylpyrrolidin-2-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Prop-2-enoylpyrrolidin-2-yl)benzoic acid is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 245.28 g/mol . It is also known by its IUPAC name, 4-(1-acryloylpyrrolidin-2-yl)benzoic acid . This compound is characterized by the presence of a benzoic acid moiety attached to a pyrrolidine ring, which is further substituted with an acryloyl group.
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide to facilitate the reactions .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
化学反応の分析
Types of Reactions
4-(1-Prop-2-enoylpyrrolidin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acryloyl group to an alkyl group.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkyl-substituted derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
4-(1-Prop-2-enoylpyrrolidin-2-yl)benzoic acid has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(1-Prop-2-enoylpyrrolidin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The acryloyl group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target proteins or enzymes. This can result in the modulation of biological pathways and the exertion of therapeutic effects .
類似化合物との比較
Similar Compounds
4-(1-Acryloylpyrrolidin-2-yl)benzoic acid: Similar structure but with different substituents.
4-(1-Prop-2-enoylpyrrolidin-2-yl)phenol: Similar structure with a phenol group instead of a benzoic acid moiety.
Uniqueness
4-(1-Prop-2-enoylpyrrolidin-2-yl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the acryloyl and benzoic acid moieties allows for versatile applications in various fields of research and industry .
特性
IUPAC Name |
4-(1-prop-2-enoylpyrrolidin-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-13(16)15-9-3-4-12(15)10-5-7-11(8-6-10)14(17)18/h2,5-8,12H,1,3-4,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLBAZMTDDOGPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC1C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2679302.png)
![methyl 3-[(4-methoxybenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2679303.png)
![2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride](/img/structure/B2679304.png)
![tert-Butyl (8,8-dioxido-8-thia-2-azaspiro[4.5]decan-4-yl)carbamate](/img/structure/B2679305.png)
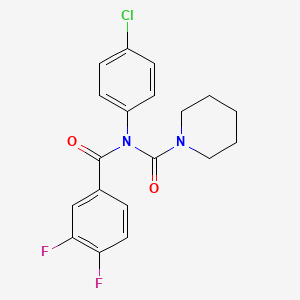
![N-[(3,5-Dimethoxy-1,2-thiazol-4-yl)methyl]but-2-ynamide](/img/structure/B2679307.png)
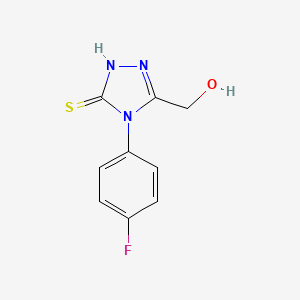
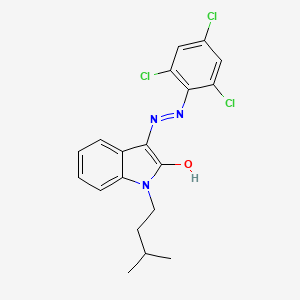
![methyl 4-{[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]sulfamoyl}benzoate](/img/structure/B2679314.png)
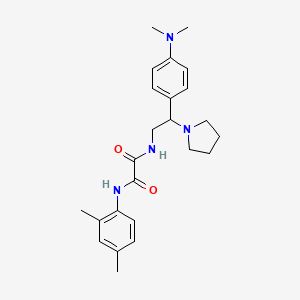
![2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2679319.png)
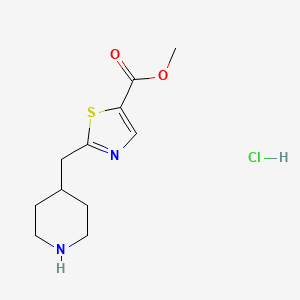
![N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2679323.png)
![2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride](/img/structure/B2679324.png)
